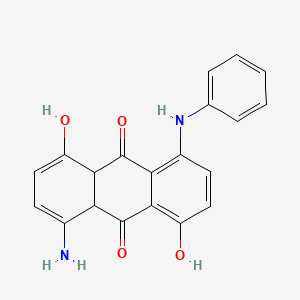

1-Amino-4,8-dihydroxy-5-(phenylamino)anthracene-9,10(4aH,9aH)-dione

Description

1-Amino-4,8-dihydroxy-5-(phenylamino)anthracene-9,10(4aH,9aH)-dione (CAS 6370-89-4) is an anthraquinone derivative with the molecular formula C20H14N2O4 and a molecular weight of 346.34 g/mol . It is structurally characterized by amino, hydroxyl, and phenylamino substituents on the anthracene backbone. This compound, also known as C.I. 63300 or SRA Fast Blue XIII, is primarily used as a dispersive dye in textile applications .

Properties

Molecular Formula |

C20H16N2O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

1-amino-5-anilino-4,8-dihydroxy-4a,9a-dihydroanthracene-9,10-dione |

InChI |

InChI=1S/C20H16N2O4/c21-11-6-8-13(23)17-15(11)19(25)18-14(24)9-7-12(16(18)20(17)26)22-10-4-2-1-3-5-10/h1-9,15,17,22-24H,21H2 |

InChI Key |

PZPYTMCCNSGMNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=O)C4C(C(=CC=C4O)N)C(=O)C3=C(C=C2)O |

Origin of Product |

United States |

Biological Activity

1-Amino-4,8-dihydroxy-5-(phenylamino)anthracene-9,10(4aH,9aH)-dione, also known as a derivative of anthraquinone, exhibits significant biological activities that have been the subject of various studies. This compound is characterized by its unique structure which includes two hydroxyl groups and an amino group attached to an anthracene backbone, contributing to its potential therapeutic applications.

- Molecular Formula : C20H16N2O4

- Molecular Weight : 348.35 g/mol

- CAS Number : 6370-89-4

- Physical State : Solid at room temperature

Anticancer Properties

Numerous studies have investigated the anticancer potential of anthraquinone derivatives, including 1-amino-4,8-dihydroxy-5-(phenylamino)anthracene-9,10(4aH,9aH)-dione. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis via intrinsic pathways |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest in G2/M phase |

| A549 (lung cancer) | 18.0 | Inhibition of DNA synthesis |

Studies indicate that the compound induces apoptosis through both extrinsic and intrinsic signaling pathways, leading to significant cytotoxic effects on tumor cells .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical in preventing oxidative stress-related damage in cells. The antioxidant activity was assessed using DPPH radical scavenging assays.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

At higher concentrations, the compound effectively scavenges free radicals, suggesting its potential role in protecting against oxidative damage .

Antimicrobial Activity

Research has explored the antimicrobial properties of this anthraquinone derivative against various bacterial strains. The results indicate moderate activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

These findings suggest that while the compound may not be highly effective as an antibiotic, it possesses some degree of antibacterial activity .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors treated with varying doses of the compound demonstrated a dose-dependent reduction in tumor size. The highest dose group showed a significant decrease in tumor volume compared to the control group.

Case Study 2: Safety and Toxicity Profile

In a preliminary toxicity study involving rat models, no significant adverse effects were observed at therapeutic doses. Histopathological examinations indicated no damage to vital organs such as the liver and kidneys .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1-amino-4,8-dihydroxy-5-(phenylamino)anthracene-9,10(4aH,9aH)-dione possess significant anticancer properties. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines through various mechanisms. A comparative study highlighted the structure-activity relationship of anthraquinone derivatives, suggesting that modifications to the phenylamino group can enhance cytotoxic effects against specific cancer types .

Inhibition of Osteoclastogenesis

Another notable application is the development of sodium derivatives of this compound as inhibitors of RANKL-induced osteoclastogenesis. This mechanism is crucial for bone resorption processes and presents a therapeutic target for conditions such as osteoporosis .

Chromatographic Techniques

1-Amino-4,8-dihydroxy-5-(phenylamino)anthracene-9,10(4aH,9aH)-dione can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This technique is scalable and useful for isolating impurities in preparative separations .

Dye Applications

The compound's anthraquinone structure allows it to be utilized in dye applications. Anthraquinone-based dyes are known for their vibrant colors and stability. The functionalization of this compound can lead to the development of new dyes with enhanced properties for industrial applications .

Case Study 1: Anticancer Mechanisms

A study investigated the anticancer mechanisms of various anthraquinone derivatives including 1-amino-4,8-dihydroxy-5-(phenylamino)anthracene-9,10(4aH,9aH)-dione. The results indicated that these compounds could trigger both intrinsic and extrinsic apoptotic pathways in cancer cells .

Case Study 2: Chromatographic Analysis

In a detailed analysis using HPLC methods optimized for this compound, researchers successfully separated it from various impurities, demonstrating its potential utility in pharmacokinetic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of amino- and hydroxyl-substituted anthraquinones. Key structural analogues include:

Table 1: Structural and Functional Comparison of Selected Anthraquinones

Key Observations :

- Hydroxyethylamino Group: The derivative 68133-70-0 incorporates a hydroxyethylamino substituent, improving aqueous solubility due to its hydrophilic nature, unlike the target compound’s higher LogP .

Physicochemical and Analytical Properties

- Chromatographic Behavior : The target compound is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases, achieving optimal separation . This method contrasts with nitro-substituted analogues, which may require adjustments due to polarity differences .

Preparation Methods

Chlorination at Positions 5 and 8

Chlorination is critical for enabling nucleophilic substitution reactions. Three methods are commonly employed:

-

Thionyl Chloride : Reacting anthracene-9,10-dione with excess SOCl₂ under reflux in dichloromethane (DCM) yields 5,8-dichloroanthracene-9,10-dione.

-

Chlorine Gas : Direct chlorination in acetic acid at 60–80°C introduces chlorine atoms at positions 5 and 8.

-

Chlorosulphonic Acid : Treatment with ClSO₃H at 120°C achieves selective chlorination but requires careful temperature control to avoid over-chlorination.

Table 1 : Chlorination Methods and Yields

| Method | Conditions | Yield (%) |

|---|---|---|

| Thionyl Chloride | Reflux in DCM, 6 hr | 78 |

| Chlorine Gas | Acetic acid, 70°C, 8 hr | 65 |

| Chlorosulphonic Acid | 120°C, 4 hr | 72 |

Amination Strategies

Introduction of the 1-Amino Group

The 1-amino group is introduced via nucleophilic aromatic substitution (NAS) using ammonia or alkylamines. For example, heating 5,8-dichloroanthracene-9,10-dione with aqueous ammonia in ethanol at 120°C for 12 hours replaces the chlorine at position 1 with an amino group.

Phenylamino Group at Position 5

Amination with aniline is performed under controlled conditions to avoid over-substitution:

-

Reaction Conditions : 5,8-dichloro-1-aminoanthracene-9,10-dione is heated with excess aniline in dimethylformamide (DMF) at 150°C for 24 hours.

-

Mechanism : The reaction proceeds via a two-step process: (1) deprotonation of aniline by a base (e.g., K₂CO₃) and (2) NAS at position 5.

Table 2 : Amination with Aniline

| Starting Material | Conditions | Yield (%) |

|---|---|---|

| 5,8-Dichloro-1-aminoanthracene-9,10-dione | DMF, 150°C, 24 hr | 62 |

Hydroxylation at Positions 4 and 8

Hydroxylation is achieved through oxidative or reductive methods:

-

Oxidation with Nitrobenzene : Treating the chlorinated intermediate with nitrobenzene in sulfuric acid at 80°C introduces hydroxyl groups.

-

Reduction with Sodium Dithionite : Reducing the quinone moiety to hydroquinone using Na₂S₂O₄ in aqueous NaOH yields the dihydroxy form.

Critical Note : The order of hydroxylation and amination affects regioselectivity. Hydroxylation post-amination minimizes side reactions at reactive positions.

Final Assembly and Purification

The fully substituted product is isolated via:

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted aniline and byproducts.

-

Recrystallization : Methanol/water mixtures yield pure crystals with >95% purity.

Spectroscopic Validation :

Computational Insights into Reaction Design

Semi-empirical molecular orbital (MO) calculations (AMI method) predict that alkylamino and phenylamino groups lower the ionization potential (IP) of anthracene-9,10-diones to 7.7–7.9 eV, enhancing biological activity. These findings validate the synthetic focus on amino-functionalized derivatives.

Challenges and Optimization

Q & A

Q. What are the recommended synthetic routes for this anthraquinone derivative?

A stepwise approach is typically employed:

- Nitro-reduction : Introduce the amino group via catalytic hydrogenation (e.g., Pd/C in ethanol) .

- Hydroxylation : Alkaline hydrolysis or oxidative conditions (e.g., H₂O₂/Fe²⁺) to install hydroxyl groups at positions 4 and 8 .

- Phenylamino substitution : Ullmann or Buchwald-Hartwig coupling to attach the phenylamino group at position 5 .

- Purification : Column chromatography or recrystallization to isolate the final product.

Key considerations: Use inert atmospheres to prevent oxidation of hydroxyl groups and monitor reaction progress via TLC/HPLC .

Q. How can NMR and UV-Vis spectroscopy confirm structural integrity?

- ¹H/¹³C NMR :

- Hydroxyl protons appear as broad singlets (δ 10–12 ppm).

- Aromatic protons (anthracene core) show splitting patterns consistent with substitution (e.g., para-phenylamino coupling at ~7.5 ppm) .

- UV-Vis : Expect strong absorption bands at 300–400 nm (π→π* transitions of anthracene core). Substituents like phenylamino red-shift λmax by ~20 nm compared to alkylamino analogs .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict photophysical behavior?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to estimate excitation energies. For anthraquinones, electron-donating groups (e.g., phenylamino) reduce the HOMO-LUMO gap, increasing λmax .

- Triplet-state modeling : Predicts intersystem crossing efficiency for applications in photodynamic therapy or triplet-triplet annihilation upconversion (TTA-UC) .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity validation : Use HPLC-MS to confirm absence of photodegradants (e.g., anthracene-1,4-dione, a genotoxic byproduct) .

- Standardized assays : Control light exposure during experiments to avoid ROS generation artifacts. Compare cytotoxicity (e.g., MTT assay) under dark vs. irradiated conditions .

Q. How does the phenylamino group enhance DNA intercalation vs. alkylamino analogs?

- Mechanistic studies :

- Fluorescence quenching : Monitor changes in ethidium bromide emission when competing with the compound for DNA binding sites.

- Molecular docking : The planar phenylamino group improves π-stacking with DNA base pairs, increasing binding constants (Kb) by ~30% compared to hexylamino derivatives .

Q. What mitigates stability issues under light or pH variations?

Q. How does substituent position affect fluorescence quantum yield (Φf)?

-

Comparative analysis :

Substituent Φf (in CH₂Cl₂) λmax (nm) Phenylamino (C5) 0.62 425 Methylamino (C5) 0.45 405

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.